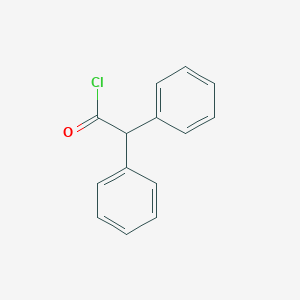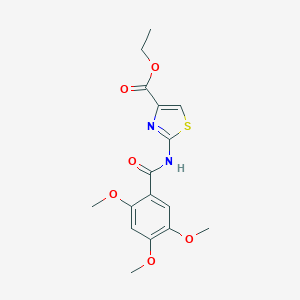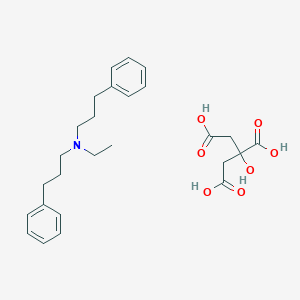
枸橼酸阿维林
描述
枸橼酸阿维林是一种平滑肌松弛剂,主要用于缓解与胃肠道疾病相关的症状,如肠易激综合征和憩室病。它也用于治疗由子宫肌肉痉挛引起的痛经。 枸橼酸阿维林通过直接作用于平滑肌而起效,导致平滑肌松弛,从而减轻痉挛和相关疼痛 .
科学研究应用
作用机制
枸橼酸阿维林直接作用于肠道和子宫的平滑肌,使其松弛。这种作用是通过其对 5HT1A 受体的拮抗作用介导的,这减少了直肠的超敏反应并防止肌肉痉挛。 此外,枸橼酸阿维林抑制 L 型钙通道的失活,在动作电位期间增加钙离子内流,增强自发肌肉收缩,同时抑制诱发活性 .
类似化合物:
罂粟碱: 另一种平滑肌松弛剂,用于治疗类似的疾病。
二环己胺: 用于缓解胃肠道的肌肉痉挛。
丁溴东莨菪碱: 常用于腹痛和痉挛。
枸橼酸阿维林的独特性: 枸橼酸阿维林的独特性在于它具有增强自发肌肉活动和抑制诱发活动双重作用。 这种矛盾的效果使其在治疗肠易激综合征和痛经等疾病时特别有效 .
生化分析
Biochemical Properties
Alverine citrate acts directly on the muscle in the gut, causing it to relax . It is a 5HT1A antagonist, which reduces rectal hypersensitivity . This prevents the muscle spasms which occur in the gut in conditions such as irritable bowel syndrome and diverticular disease .
Cellular Effects
Alverine citrate has a specific action on the smooth muscle of the alimentary tract and uterus . By relaxing the gut muscle, alverine citrate relieves the symptoms of conditions like irritable bowel syndrome . Alverine citrate also relaxes the smooth muscle in the womb (uterus), and is therefore used to treat painful menstruation, which is caused by muscle spasms in the uterus .
Temporal Effects in Laboratory Settings
Alverine citrate is subject to high pharmacokinetic variability . The metabolic process most susceptible to outlying performance in Caucasians is hydroxylation to the active metabolite 4-hydroxy alverine .
Dosage Effects in Animal Models
In animal models, alverine citrate has shown anxiolytic-like effects
Metabolic Pathways
Alverine citrate is rapidly converted to its primary active metabolite, which is then further converted to two secondary metabolites . The metabolic process most susceptible to outlying performance in Caucasians is hydroxylation to the active metabolite 4-hydroxy alverine .
准备方法
合成路线和反应条件: 枸橼酸阿维林的合成涉及多个步骤:
苯丙醇的溴化: 苯丙醇被溴化以生成 3-苯基溴丙烷。
与乙胺反应: 然后,3-苯基溴丙烷与乙胺溶液反应,形成乙胺苯丙胺。
形成二苯基丙基乙胺: 乙胺苯丙胺在碱性条件下与 3-苯基溴丙烷进一步反应,生成二苯基丙基乙胺。
与柠檬酸的最终反应: 二苯基丙基乙胺与柠檬酸反应,生成枸橼酸阿维林
工业生产方法: 枸橼酸阿维林的工业生产遵循类似的合成路线,但经过优化以适应大规模生产。 该工艺涉及易得的原料、简单的操作和安全的反应条件,使其在经济上可行且环保 .
化学反应分析
反应类型: 枸橼酸阿维林会经历各种化学反应,包括:
取代反应: 涉及用另一个官能团替换一个官能团。
氧化还原反应: 虽然不太常见,但在特定条件下也会发生这些反应。
常用试剂和条件:
溴化: 使用溴或含溴化合物。
烷基化: 在碱性介质中使用乙胺。
成盐: 涉及柠檬酸以形成柠檬酸盐
主要产物: 这些反应的主要产物是枸橼酸阿维林,其最终形式用于药用目的 .
相似化合物的比较
Papaverine: Another smooth muscle relaxant used to treat similar conditions.
Dicyclomine: Used to relieve muscle spasms in the gastrointestinal tract.
Hyoscine Butylbromide: Commonly used for abdominal pain and cramps.
Uniqueness of Alverine Citrate: Alverine citrate is unique in its dual action of enhancing spontaneous muscle activity while suppressing evoked activity. This paradoxical effect makes it particularly effective in treating conditions like irritable bowel syndrome and painful menstruation .
属性
IUPAC Name |
N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N.C6H8O7/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8,11-14H,2,9-10,15-18H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHCACJBKCOBTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
150-59-4 (Parent) | |
| Record name | Alverine citrate [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005560598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045562 | |
| Record name | Alverine citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5560-59-8 | |
| Record name | Alverine citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5560-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alverine citrate [USAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005560598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALVERINE CITRATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755859 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ALVERINE CITRATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Alverine citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alverine dihydrogen citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.482 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALVERINE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JFB58YK1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of alverine citrate?
A1: Alverine citrate is a spasmolytic drug that primarily acts on the smooth muscles of the gastrointestinal tract. While its exact mechanism is not fully elucidated, research suggests it functions as a functional antagonist of calcium channels, reducing calcium influx into smooth muscle cells and thereby inhibiting contraction []. Additionally, alverine citrate exhibits selective antagonism at the 5-HT1A receptor subtype [].
Q2: How does alverine citrate's antagonism of the 5-HT1A receptor contribute to its therapeutic effect?
A2: Studies in rat models of rectal hypersensitivity have shown that alverine citrate blocks both 5-HTP and 8-OH-DPAT (a selective 5-HT1A agonist) induced rectal hypersensitivity, suggesting its 5-HT1A receptor antagonism plays a role in its visceral antinociceptive properties [].
Q3: Does alverine citrate affect the secretion of inflammatory cytokines from NG2 glial cells?
A3: Yes, in vitro studies have shown that alverine citrate, acting as a 5-HT1A receptor antagonist, can block the 5-HT-induced downregulation of interleukin-1β (IL-1β) and brain-derived neurotrophic factor (BDNF) and upregulation of tumor necrosis factor-α (TNF-α) in NG2 cells. This suggests a potential role for alverine citrate in modulating neuroinflammation through its interaction with the serotonergic system [].
Q4: What is the molecular formula and weight of alverine citrate?
A4: The molecular formula of alverine citrate is C26H35NO7 and its molecular weight is 473.56 g/mol [].
Q5: What spectroscopic techniques have been used to characterize alverine citrate?
A5: Several spectroscopic techniques have been employed to characterize alverine citrate, including infrared (IR) spectroscopy [, ], ultraviolet-visible (UV-Vis) spectroscopy [, , , , ], and mass spectrometry (MS) coupled with high-performance liquid chromatography (HPLC) [, ]. These techniques provide information about the functional groups, electronic transitions, and molecular weight of the compound.
Q6: How stable is alverine citrate under different storage conditions?
A6: Accelerated stability studies have confirmed the stability of alverine citrate from selected manufacturers. The specific conditions and duration of these stability tests are not detailed in the provided abstracts [].
Q7: Has alverine citrate shown compatibility issues with any excipients in pharmaceutical formulations?
A7: While the provided abstracts do not mention specific incompatibility issues with excipients, it is noted that alverine citrate, when combined with simethicone, has demonstrated efficacy in relieving global IBS symptoms with a good safety profile [, , ]. Further research into potential interactions with other excipients may be necessary.
Q8: Does alverine citrate possess any known catalytic properties?
A8: The provided research papers do not indicate any intrinsic catalytic properties associated with alverine citrate. Its primary function revolves around its spasmolytic and 5-HT1A receptor antagonist activity.
Q9: Have any computational chemistry studies been conducted on alverine citrate?
A9: Yes, computational studies using the COSMO-RS tool have been employed to design alverine-based ionic liquids with enhanced water solubility []. These studies involved calculating theoretical solubility based on molecular structure and interactions with water.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


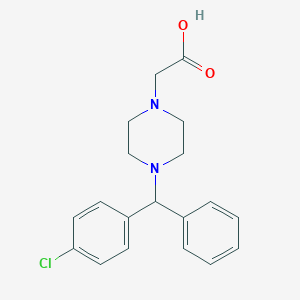
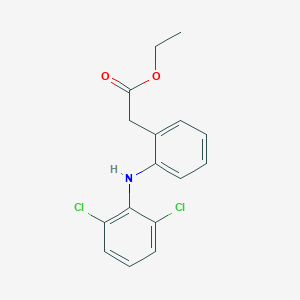
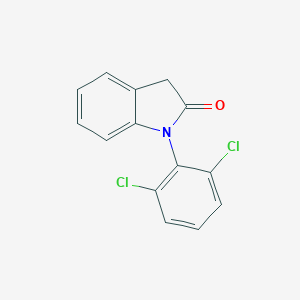
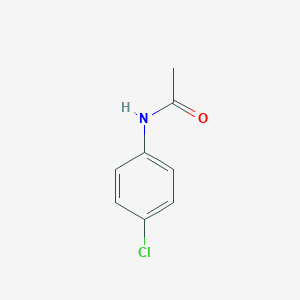
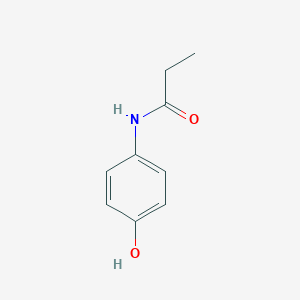
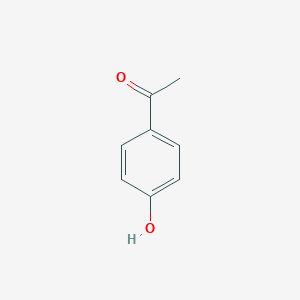
![4-[1-(hydroxyamino)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B195520.png)

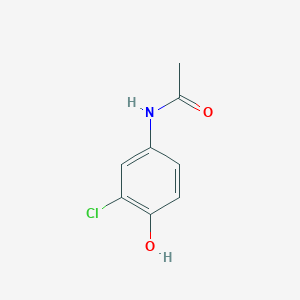


![2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-(ethoxycarbonyl)-1,3-thiazole](/img/structure/B195534.png)
